tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate
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Overview
Description
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate is a chemical compound with the molecular formula C11H21FN2O3 and a molecular weight of 248.3 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules .
Preparation Methods
The synthesis of tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-4-(hydroxymethyl)piperidine under specific conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of a 70% ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate can be compared with other piperidine derivatives such as:
tert-Butyl carbamate: Similar in structure but lacks the piperidine ring, making it less versatile in pharmaceutical applications.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development, highlighting its role in targeted protein degradation.
Properties
Molecular Formula |
C11H21FN2O3 |
---|---|
Molecular Weight |
248.29 g/mol |
IUPAC Name |
tert-butyl N-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O3/c1-10(2,3)17-9(16)13-14-6-4-11(12,8-15)5-7-14/h15H,4-8H2,1-3H3,(H,13,16) |
InChI Key |
KVXXZEAZOHQGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCC(CC1)(CO)F |
Origin of Product |
United States |
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